molecular formula C7H5BrClNO B2535763 2-Bromofuro[3,2-b]pyridine hydrochloride CAS No. 2126162-72-7

2-Bromofuro[3,2-b]pyridine hydrochloride

Cat. No.: B2535763
CAS No.: 2126162-72-7
M. Wt: 234.48
InChI Key: RDTBMLDJADVPAL-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Research

Fused heterocyclic systems are integral to the fields of medicinal chemistry, materials science, and organic synthesis. Their rigid, polycyclic structures provide a three-dimensional framework that can interact with high specificity with biological targets, making them a common feature in many pharmaceuticals. The arrangement of heteroatoms within these fused rings influences their electronic properties, solubility, and metabolic stability, allowing for the fine-tuning of molecular characteristics. The inherent structural complexity and functional group diversity of fused heterocycles make them valuable building blocks for the construction of complex organic molecules.

Overview of Furo[3,2-b]pyridine (B1253681) as a Privileged Synthetic Scaffold

Among the vast array of fused heterocycles, the furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry. This designation stems from its recurring presence in biologically active compounds, suggesting that this particular arrangement of atoms is conducive to favorable interactions with a variety of biological targets. The furo[3,2-b]pyridine core is a key component in the development of potent and selective kinase inhibitors and modulators of the Hedgehog signaling pathway, both of which are critical targets in cancer therapy. uni.luresearchgate.netnih.govnih.gov The unique fusion of a furan (B31954) ring to a pyridine (B92270) ring imparts specific electronic and conformational properties that are advantageous for molecular recognition.

Role of Halogenated Furo[3,2-b]pyridine Derivatives in Synthetic Methodologies

Halogenated derivatives of furo[3,2-b]pyridine are exceptionally valuable intermediates in organic synthesis. The presence of a halogen atom, such as bromine, at a specific position on the heterocyclic core provides a reactive handle for a wide range of chemical transformations. These transformations include, but are not limited to, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, and metallation reactions. This versatility allows for the strategic introduction of various functional groups and the construction of diverse molecular libraries for drug discovery and materials science applications. The regioselective introduction of substituents is crucial for establishing structure-activity relationships and optimizing the properties of the final compounds.

Contextualizing 2-Bromofuro[3,2-b]pyridine (B7902966) Hydrochloride within Heterocyclic Chemistry

Within the family of halogenated furo[3,2-b]pyridines, 2-Bromofuro[3,2-b]pyridine hydrochloride stands out as a key building block. The bromine atom at the 2-position of the furan ring is particularly susceptible to a variety of synthetic manipulations, making this compound a versatile precursor for the synthesis of more complex furo[3,2-b]pyridine derivatives. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in subsequent reactions. Its strategic importance lies in its ability to serve as a starting material for the synthesis of targeted molecules with potential therapeutic applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₇H₅BrClNO
IUPAC Name 2-bromofuro[3,2-b]pyridine;hydrochloride
Molecular Weight 234.48 g/mol
CAS Number 2126162-72-7
SMILES C1=CC2=C(C=C(O2)Br)N=C1.Cl

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly available literature, its utility can be inferred from studies on related halogenated furo[3,2-b]pyridines. Research in the field of kinase inhibitors has demonstrated the importance of functionalizing the furo[3,2-b]pyridine scaffold at various positions to achieve desired potency and selectivity. The 2-bromo derivative serves as a critical starting point for introducing substituents that can probe the binding pockets of these enzymes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuro[3,2-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO.ClH/c8-7-4-5-6(10-7)2-1-3-9-5;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTBMLDJADVPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)Br)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-72-7
Record name 2-bromofuro[3,2-b]pyridine hydrochloride
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Reactivity and Chemical Transformations of 2 Bromofuro 3,2 B Pyridine

Functionalization via the Bromine Atom

The carbon-bromine bond at the C2 position of the furo[3,2-b]pyridine (B1253681) ring is a prime site for modification. This is primarily achieved through palladium-catalyzed cross-coupling reactions or by conversion to an organolithium intermediate, which can then react with various electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For heteroaryl halides like 2-Bromofuro[3,2-b]pyridine (B7902966), these reactions offer a direct path to a diverse array of substituted derivatives under relatively mild conditions. The electron-deficient nature of the pyridine (B92270) ring generally makes 2-halo-pyridines excellent substrates for these transformations.

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl and heteroaryl-aryl structures. nih.govresearchgate.net This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net

While specific studies detailing the Suzuki-Miyaura coupling of 2-Bromofuro[3,2-b]pyridine are not extensively documented in the available literature, the reaction is broadly applicable to 2-bromopyridines and related heterocyclic systems. claremont.edu For instance, a variety of 2-bromopyridines have been successfully coupled with numerous aryl and heteroaryl boronic acids to yield the corresponding 2-arylpyridines. researchgate.net This established reactivity suggests that 2-Bromofuro[3,2-b]pyridine is a viable substrate for creating 2-aryl-furo[3,2-b]pyridine derivatives, which are of significant interest in medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines This table illustrates common conditions for this reaction type, based on studies with similar substrates.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃RuPhosK₂CO₃Dioxane80-110
Pd(dppf)Cl₂-Cs₂CO₃DMF90

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)-C(sp) bond, linking an aryl or vinyl halide with a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent. libretexts.orgorganic-chemistry.org

The synthesis of 2-substituted furo[3,2-b]pyridines has been achieved through a one-pot process involving a Sonogashira coupling followed by heteroannulation. nih.gov In a relevant study, 3-chloro-2-hydroxypyridine (B189369) was coupled with various terminal alkynes using a Pd/C-CuI catalyst system under ultrasound irradiation to form the furo[3,2-b]pyridine core directly. nih.gov This demonstrates the utility of the Sonogashira reaction in constructing the desired heterocyclic system and implies that 2-Bromofuro[3,2-b]pyridine would be a suitable substrate for direct alkynylation at the 2-position. The resulting 2-alkynyl-furo[3,2-b]pyridines are valuable intermediates for further synthetic elaborations. scirp.orgsoton.ac.uk

Table 2: General Conditions for Sonogashira Coupling of Bromopyridines This table shows typical conditions for Sonogashira couplings, based on research with analogous compounds.

Palladium CatalystCopper Co-catalystLigandBaseSolvent
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF
Pd(OAc)₂CuIP(o-tol)₃i-Pr₂NHDMF
Pd/CCuIPPh₃Et₃NEthanol

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of aryl and heteroaryl amines from the corresponding halides. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an amine with an organic halide. researchgate.net It is particularly effective for 2-bromopyridines, providing access to a wide range of secondary and tertiary 2-aminopyridine (B139424) derivatives that are otherwise difficult to synthesize. chemspider.comnih.gov

Given the high efficiency of the Buchwald-Hartwig amination on a broad scope of 2-bromopyridines, it is expected that 2-Bromofuro[3,2-b]pyridine would readily undergo this transformation. researchgate.net The reaction would couple it with various primary and secondary amines, as well as an array of N-heterocycles, to produce the corresponding 2-amino-furo[3,2-b]pyridine derivatives. These products are important pharmacophores in drug discovery.

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromopyridines This table outlines catalyst/ligand combinations frequently used for the amination of similar substrates.

Palladium PrecursorLigandBaseSolvent
Pd₂(dba)₃BINAPNaOtBuToluene
Pd(OAc)₂XPhosK₂CO₃Dioxane
Pd(OAc)₂dppfCs₂CO₃t-BuOH

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the relatively mild conditions required. orgsyn.org

The Negishi coupling is well-suited for heteroaryl halides, including 2-bromopyridines, to form complex biaryl and alkyl-aryl structures. organic-chemistry.orgresearchgate.net For instance, it has been used to synthesize substituted 2,2'-bipyridines from 2-bromopyridine. organic-chemistry.org A related strategy involving a metalation/Negishi cross-coupling/SNAr sequence has been employed to create benzofuro[2,3-b]pyridines. nih.gov This precedent suggests that 2-Bromofuro[3,2-b]pyridine can be effectively coupled with various organozinc reagents (alkyl, aryl, or heteroaryl) to yield the corresponding 2-substituted furo[3,2-b]pyridines.

Lithiation and Subsequent Electrophilic Quenching (e.g., Formylation)

Beyond palladium catalysis, the bromine atom on 2-Bromofuro[3,2-b]pyridine can be exploited through halogen-metal exchange. This typically involves treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to generate a highly reactive 2-lithio-furo[3,2-b]pyridine intermediate. clockss.org This nucleophilic species can then be "quenched" with a variety of electrophiles to introduce a wide range of functional groups.

Research on the lithiation of the isomeric 3-bromofuro[3,2-b]pyridine (B1584629) has shown that this ring system is amenable to such transformations. researchgate.net Furthermore, studies have demonstrated that a furo[3,2-b]pyridine synthon can undergo regioselective lithiation, allowing for the synthesis of various 2-substituted derivatives. researchgate.net

A common and synthetically useful application of this method is formylation, where the organolithium intermediate is quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF). semanticscholar.org This two-step sequence would convert 2-Bromofuro[3,2-b]pyridine into furo[3,2-b]pyridine-2-carbaldehyde, a key building block for synthesizing more complex molecules. Other electrophiles, such as carbon dioxide (for carboxylation), alkyl halides (for alkylation), or aldehydes/ketones (for hydroxymethylation/alkylation), could also be used to further diversify the furo[3,2-b]pyridine core.

Nucleophilic Displacement Reactions of Bromine

The bromine atom at the 2-position of the furo[3,2-b]pyridine ring system is susceptible to nucleophilic displacement, a characteristic feature of halogens located at the α-position to the nitrogen in pyridine and related heterocycles. youtube.comquora.com This enhanced reactivity is attributed to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the course of an SNAr reaction. youtube.com Consequently, the 2-position of the furo[3,2-b]pyridine core is an electrophilic site, readily attacked by nucleophiles.

While direct nucleophilic substitution with simple nucleophiles is feasible, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of 2-bromopyridines, and by extension, 2-bromofuro[3,2-b]pyridine. researchgate.netlibretexts.org These reactions, which formally proceed via a nucleophilic substitution pathway on the electrophilic partner, allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

A notable example is the Suzuki-Miyaura coupling, which involves the reaction of the bromo-substituted heterocycle with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org This methodology has been successfully applied to the synthesis of 2-aryl-substituted pyridines and is, in principle, applicable to 2-bromofuro[3,2-b]pyridine for the introduction of various aryl and heteroaryl substituents at the 2-position. researchgate.net

Table 1: Examples of Nucleophilic Displacement Reactions on Related Halopyridine Systems
Reaction TypeSubstrateReagentsProductReference
Suzuki-Miyaura Coupling2-Halogenated PyridinesArylboronic acids, Pd(OAc)₂, Aqueous Isopropanol2-Aryl-substituted Pyridines researchgate.net
C,N-Cross Coupling3-Bromo-2-aminopyridineMorpholine, Pd₂(dba)₃, XPhos, LiHMDSN-Morpholinyl-2-aminopyridine nih.gov
Amination2-ChloropyridineSodium methoxide2-Methoxypyridine youtube.com

Reactions at Other Positions of the Furo[3,2-b]pyridine Core

Beyond the displacement of the bromine atom, the furo[3,2-b]pyridine nucleus can undergo transformations at other positions, including electrophilic substitution and functional group interconversions.

Electrophilic Aromatic Substitution on the Furan (B31954) and Pyridine Rings (e.g., Nitration)

The electrophilic substitution of the unsubstituted furo[3,2-b]pyridine ring system is influenced by the opposing electronic effects of the two fused rings. The pyridine ring is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, which directs incoming electrophiles to the 3-position (meta-position relative to the nitrogen). rsc.org Conversely, the furan ring is electron-rich and prone to electrophilic substitution, typically at the 2- and 5-positions. In the fused system, the reactivity is a composite of these influences.

Interestingly, the nitration of furo[3,2-b]pyridine N-oxide has been reported to yield 2-nitrofuro[3,2-b]pyridine N-oxide. consensus.app This suggests that the N-oxidation of the pyridine nitrogen significantly alters the electronic distribution of the ring system, directing the electrophilic nitronium ion to the 2-position of the furan ring. This outcome is noteworthy as electrophilic substitution on pyridine N-oxide itself typically favors the 4-position. rsc.org

Table 2: Electrophilic Nitration of Furo[3,2-b]pyridine N-oxide
SubstrateReagentsProductYieldReference
Furo[3,2-b]pyridine N-oxideFuming HNO₃, H₂SO₄2-Nitrofuro[3,2-b]pyridine N-oxideNot Reported consensus.app

Functional Group Interconversions (e.g., Carboxamide Formation)

Functional group interconversions on the furo[3,2-b]pyridine scaffold allow for the synthesis of a diverse range of derivatives. A pertinent example is the formation of a carboxamide from a cyano group. In a multi-step synthesis starting from furo[3,2-b]pyridine N-oxide, the introduction of a cyano group at the 5-position was followed by its conversion to a carboxamide. consensus.app This transformation is a common and valuable tool in medicinal chemistry for modulating the physicochemical properties of a molecule and for establishing key interactions with biological targets.

The conversion of a nitrile to a carboxamide can be achieved under either acidic or basic conditions, typically involving hydrolysis. This process underscores the utility of the cyano group as a synthetic handle for further molecular elaboration.

N-Oxidation and Subsequent Transformations (e.g., Cyanation)

The oxidation of the pyridine nitrogen to form the corresponding N-oxide is a crucial transformation that activates the furo[3,2-b]pyridine ring system for subsequent reactions. The resulting N-oxide exhibits altered reactivity, facilitating both electrophilic and nucleophilic substitutions. researchgate.net

A key transformation of furo[3,2-b]pyridine N-oxide is its cyanation. The Reissert-Henze reaction, which involves treatment of the N-oxide with potassium cyanide and an acylating agent such as benzoyl chloride, has been successfully employed to introduce a cyano group at the 5-position of the furo[3,2-b]pyridine ring system. consensus.app The resulting 5-cyano derivative can then be further functionalized, as discussed in the preceding section.

Table 3: N-Oxidation and Cyanation of Furo[3,2-b]pyridine
ReactionSubstrateReagentsProductReference
N-OxidationFuro[3,2-b]pyridineNot specifiedFuro[3,2-b]pyridine N-oxide consensus.app
Cyanation (Reissert-Henze)Furo[3,2-b]pyridine N-oxideKCN, Benzoyl chloride5-Cyanofuro[3,2-b]pyridine consensus.app

Applications in Advanced Organic Synthesis

2-Bromofuro[3,2-b]pyridine (B7902966) as a Versatile Synthetic Building Block

The furo[3,2-b]pyridine (B1253681) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a framework that can be derivatized to bind to a variety of biological targets. The 2-bromo derivative, in particular, provides a key entry point for the elaboration of this valuable core.

While direct examples starting from 2-Bromofuro[3,2-b]pyridine hydrochloride are not extensively detailed in readily available literature, the synthesis of various fused pyridine (B92270) heterocycles from analogous bromopyridines is well-established. ias.ac.innih.gov These methodologies can be extrapolated to the furo[3,2-b]pyridine system. For instance, palladium-catalyzed intramolecular cyclization reactions are a powerful tool for constructing polycyclic systems. The bromo- and a suitably functionalized ortho-substituent on the furo[3,2-b]pyridine nucleus can undergo cyclization to form additional fused rings, leading to novel polyheterocyclic compounds. The synthesis of related structures like benzofuro[3,2-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones from functionalized pyridines highlights the potential of such strategies. nih.govrsc.org

The true power of this compound as a building block lies in its amenability to a variety of high-yielding and functional group-tolerant cross-coupling reactions. This allows for the systematic introduction of diverse substituents at the 2-position, facilitating the generation of large chemical libraries for drug discovery and other applications. The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, underscoring the therapeutic potential of libraries based on this framework.

Strategies for Further Derivatization and Functionalization

The bromine atom at the 2-position of the furo[3,2-b]pyridine ring is the key to its synthetic versatility, enabling a wide array of derivatization strategies. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for achieving this functionalization.

Once the initial furo[3,2-b]pyridine scaffold is established, further diversification can be achieved through post-synthetic modifications. This can involve reactions on substituents introduced at the 2-position or modifications to other positions on the heterocyclic core. For instance, a substituent introduced via a Suzuki coupling could itself be further functionalized. Additionally, techniques such as regioselective lithiation of the furo[3,2-b]pyridine ring system can be employed to introduce functional groups at other positions, leading to polyfunctionalized derivatives. nih.gov

A variety of palladium-catalyzed cross-coupling reactions are particularly well-suited for the derivatization of 2-Bromofuro[3,2-b]pyridine. These reactions are known for their broad substrate scope and tolerance of various functional groups, making them ideal for the construction of diverse molecular libraries.

Cross-Coupling ReactionReagentCatalyst System (Typical)Resulting Bond
Suzuki Coupling Aryl- or heteroaryl-boronic acid/esterPd catalyst (e.g., Pd(OAc)2, Pd(PPh3)4) and a baseC-C (Aryl/Heteroaryl)
Sonogashira Coupling Terminal alkynePd catalyst and a Cu(I) co-catalyst (e.g., CuI)C-C (Alkynyl)
Buchwald-Hartwig Amination Primary or secondary aminePd catalyst and a suitable phosphine ligandC-N

Table 1: Common Cross-Coupling Reactions for Derivatization of 2-Bromofuro[3,2-b]pyridine

The Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl groups. researchgate.netwikipedia.org The Sonogashira coupling is a powerful method for installing alkynyl moieties, which can serve as handles for further transformations, such as click chemistry or the synthesis of more complex structures. soton.ac.ukscirp.org The Buchwald-Hartwig amination provides direct access to 2-amino-furo[3,2-b]pyridine derivatives, which are valuable intermediates in medicinal chemistry. chemspider.comnih.govresearchgate.net

The robustness and reliability of the cross-coupling reactions applicable to this compound make it an excellent candidate for use in combinatorial chemistry and automated synthesis platforms. The ability to perform these reactions in parallel formats allows for the rapid generation of large libraries of related compounds. While specific examples of the automated synthesis of libraries from this compound are not yet widely reported, the methodologies are well-established for other bromopyridine building blocks. The development of automated synthesis protocols for related heterocyclic compounds, such as 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine, demonstrates the feasibility of applying these techniques to the furo[3,2-b]pyridine scaffold. uchicago.edu The use of solid-phase synthesis, where the furo[3,2-b]pyridine core is attached to a resin, could further streamline the synthesis and purification of compound libraries.

Mechanistic Insights and Computational Studies on Furo 3,2 B Pyridine Reactivity

Elucidation of Reaction Mechanisms in Furo[3,2-b]pyridine (B1253681) Synthesis and Transformations

The synthesis of the furo[3,2-b]pyridine core can be achieved through various strategies, including cycloaddition, cycloisomerization, and cross-coupling reactions. doaj.org These methods often utilize starting materials like pyridines and furans, employing catalysts based on palladium or copper. doaj.org

One well-documented mechanism is the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. This process involves a sequential Sonogashira cross-coupling reaction followed by an intramolecular cyclization. nih.govresearchgate.net The mechanism can be outlined as follows:

Sonogashira Coupling: The process begins with the palladium-catalyzed cross-coupling of a terminal alkyne with a substituted pyridine (B92270), such as 3-chloro-2-hydroxypyridine (B189369). The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper salt), and finally, reductive elimination to yield a 2-hydroxy-3-alkynylpyridine intermediate.

Intramolecular Cyclization: The resulting intermediate, under the influence of the catalyst and base, undergoes a 5-endo-dig cyclization. The hydroxyl group attacks the alkyne moiety, leading to the formation of the furan (B31954) ring fused to the pyridine core. This C-O bond formation is a key step in constructing the furo[3,2-b]pyridine scaffold. nih.govresearchgate.net

Transformations of the pre-formed furo[3,2-b]pyridine ring system are equally important for generating molecular diversity. These include electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-couplings like the Suzuki reaction. doaj.org The regioselectivity of these transformations is dictated by the inherent electronic properties of the fused ring system, where the pyridine nitrogen influences the electron distribution across both rings.

Reaction TypeKey Mechanistic FeatureStarting MaterialsCatalysts/ReagentsRef.
One-Pot Synthesis Sequential C-C coupling and C-O bond formation3-chloro-2-hydroxypyridine, Terminal alkynesPd/C, CuI, PPh3, Et3N nih.gov, researchgate.net
Oxidative Cyclization Copper-mediated C-H/N-H annulationSubstituted pyridinesCopper salts nih.gov
Suzuki Coupling Palladium-catalyzed cross-couplingBromo-furo[3,2-b]pyridines, Boronic acidsPalladium complexes, Base doaj.org
Nucleophilic Substitution Displacement of a leaving group by a nucleophileChloro-furo[3,2-b]pyridinesAmines, Alkoxides doaj.org

Theoretical and Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental studies, offering detailed understanding of molecular structures, electronic properties, and reaction mechanisms at an atomic level. rsc.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. aps.org For the furo[3,2-b]pyridine system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict various properties that are key to understanding its reactivity. nih.gov

Key parameters obtained from DFT calculations include:

Electron Density and Electrostatic Potential (ESP) Maps: These visualize the charge distribution across the molecule. The ESP map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For furo[3,2-b]pyridine, the nitrogen atom is the most electron-rich center, while the carbon atoms adjacent to it are relatively electron-deficient. nih.govgcwgandhinagar.com

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. scispace.com

The table below illustrates typical data derived from DFT calculations for a heteroaromatic molecule like furo[3,2-b]pyridine.

Calculated PropertySignificance in Reactivity PredictionTypical Finding for a Pyridine-like System
HOMO Energy Indicates nucleophilic character; higher energy suggests greater reactivity towards electrophiles.Localized primarily on the fused ring system, away from the nitrogen.
LUMO Energy Indicates electrophilic character; lower energy suggests greater reactivity towards nucleophiles.Often localized on the pyridine ring carbons, especially C2 and C4.
HOMO-LUMO Gap Relates to chemical stability and reactivity; a smaller gap implies higher reactivity.Moderate gap, indicating aromatic stability but accessible reactivity.
Mulliken Charges Quantifies the partial charge on each atom, identifying electrophilic and nucleophilic sites.Nitrogen atom has a significant negative charge; adjacent carbons have positive charges.
Electrostatic Potential Maps regions of positive and negative charge, predicting sites for non-covalent interactions and attack.Negative potential around the nitrogen lone pair; positive potential on hydrogens.

Understanding a reaction mechanism requires characterizing not only the reactants and products but also the transient species that connect them: intermediates and transition states. nih.gov Computational modeling allows for the calculation of the geometries and energies of these short-lived species, which are often difficult or impossible to observe experimentally.

By mapping the energy changes along a reaction coordinate, a potential energy surface can be constructed. This surface reveals the lowest energy path from reactants to products. Key points on this profile include local energy minima, corresponding to stable intermediates, and saddle points, corresponding to transition states. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), which determines the reaction rate. This modeling can elucidate multi-step reaction pathways and identify the rate-determining step. rsc.org

SpeciesDescriptionEnergy CharacteristicInformation Gained
Reactant/Product Stable starting materials and final compounds.Local minimum on the potential energy surface.Thermodynamic stability (ΔG).
Intermediate A short-lived, stable species formed during a reaction.Local minimum on the potential energy surface.Confirms multi-step nature of the mechanism.
Transition State The highest energy point along the lowest energy reaction path.Saddle point on the potential energy surface.Determines the activation energy (ΔG‡) and reaction rate.

Many reactions involving furo[3,2-b]pyridine can yield multiple isomers (regioisomers or stereoisomers). Computational methods are invaluable for predicting and explaining the observed selectivity. rsc.org

Regioselectivity, such as in electrophilic aromatic substitution, is determined by the relative stability of the possible intermediates (e.g., sigma complexes). By calculating the activation energies for the transition states leading to each potential intermediate, the preferred reaction pathway can be identified. The pathway with the lowest activation energy will be kinetically favored, leading to the major product. nih.gov

For example, to predict the site of bromination on the furo[3,2-b]pyridine core, one would compute the activation energies for the formation of the sigma complex at each possible carbon position. The position that proceeds through the lowest energy transition state is the predicted major product.

Reaction PathwayCalculated Activation Energy (ΔG‡)Predicted OutcomeRationale
Substitution at C-2 E_a(2)Minor ProductHigher energy transition state due to electronic effects.
Substitution at C-3 E_a(3)Major ProductLower energy transition state, indicating a more stable intermediate.
Substitution at C-7 E_a(7)Minor ProductHigh energy transition state due to disruption of pyridine electronics.

These computational approaches provide a powerful framework for understanding the intricate details of furo[3,2-b]pyridine reactivity, guiding the synthesis of new derivatives with desired substitution patterns and properties.

Q & A

What are the recommended synthetic routes for 2-Bromofuro[3,2-b]pyridine hydrochloride, and what challenges arise in regioselective bromination?

Level: Advanced
Methodological Answer:
Regioselective bromination of fused heterocycles like furopyridines requires careful control of reaction conditions. For analogs such as 2-amino-3-bromopyridines, phosphonylation with triethyl phosphite under inert atmospheres has been employed to direct bromination to specific positions . However, steric and electronic factors in the furopyridine ring may lead to competing pathways. For example, in bromopyridine derivatives, electron-withdrawing groups (e.g., carboxylic acids) can deactivate certain positions, necessitating catalysts like Pd(0) or Cu(I) to enhance selectivity . Key challenges include minimizing byproducts (e.g., di-brominated species) and optimizing reaction time/temperature to prevent decomposition, especially given the thermal instability of halogenated heterocycles near 270°C (dec) .

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
Purity assessment typically combines HPLC (with UV detection at 254 nm for aromatic systems) and elemental analysis. For structural confirmation, 1H^1H- and 13C^{13}C-NMR are critical:

  • 1H^1H-NMR : Aromatic protons in furopyridine systems appear as distinct doublets (J ≈ 5–8 Hz) due to coupling between adjacent pyridine and furan rings. The absence of extraneous peaks (e.g., ~1.2 ppm for residual solvents) indicates purity >98% .
  • Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]+^+ at m/z corresponding to the molecular formula (e.g., C7_7H5_5BrNO+^+·HCl). Deviations >0.1 Da suggest impurities or degradation .

What strategies mitigate instability during storage of halogenated furopyridine derivatives?

Level: Advanced
Methodological Answer:
Halogenated heterocycles like this compound are prone to hydrolysis and photodegradation. Recommended practices include:

  • Storage : Under argon at −20°C in amber vials to prevent light-induced decomposition .
  • Stabilizers : Adding 0.1% w/w hydroquinone or BHT to inhibit radical-mediated degradation .
  • Moisture Control : Use of desiccants (e.g., molecular sieves) in storage containers, as HCl byproducts from hydrolysis can catalyze further degradation .

How do researchers resolve contradictions in reactivity data for brominated heterocycles in cross-coupling reactions?

Level: Advanced
Methodological Answer:
Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields often stem from competing side reactions. For example:

  • Base Sensitivity : Strong bases (e.g., Cs2_2CO3_3) may deprotonate acid-sensitive positions in furopyridines, leading to ring-opening byproducts. Switching to milder bases (K3_3PO4_4) or lowering reaction temperatures can improve selectivity .
  • Catalyst Poisoning : Residual HCl from the hydrochloride salt can deactivate Pd catalysts. Pre-neutralization with NaHCO3_3 or using Pd(OAc)2_2/XPhos systems enhances catalytic efficiency .

What analytical techniques are optimal for quantifying trace impurities in this compound?

Level: Basic
Methodological Answer:

  • HPLC-DAD/MS : Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) resolve impurities like dehalogenated products or residual starting materials. Detection limits of 0.05% w/w are achievable .
  • Karl Fischer Titration : Quantifies residual moisture (<0.5% w/w), critical for hygroscopic hydrochloride salts .

How does the electronic structure of 2-Bromofuro[3,2-b]pyridine influence its reactivity in nucleophilic substitutions?

Level: Advanced
Methodological Answer:
The fused furan-pyridine system creates an electron-deficient aromatic ring, activating the bromine at the 2-position toward SNAr reactions. Computational studies (DFT) on analogous bromopyridines show that the LUMO is localized at the C-Br bond, facilitating attack by soft nucleophiles (e.g., thiols, amines). However, steric hindrance from the fused furan ring may slow reactions compared to monocyclic bromopyridines. Kinetic studies under varying pH (4–9) and nucleophile concentrations are recommended to map reactivity .

What safety protocols are essential when handling this compound in vitro?

Level: Basic
Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaOH/ethanol solutions to neutralize HCl before incineration .
  • Emergency Measures : In case of skin contact, rinse with 10% NaHCO3_3 solution to neutralize HCl, followed by water .

What role does this compound play in medicinal chemistry scaffold design?

Level: Advanced
Methodological Answer:
The compound serves as a versatile intermediate for kinase inhibitors and antiviral agents. For example:

  • Analog Synthesis : Bromine can be replaced via cross-coupling to introduce aryl/heteroaryl groups, enhancing target binding .
  • Bioisosterism : The furopyridine core mimics indole or quinoline moieties, offering improved metabolic stability in preclinical models .

How can researchers optimize reaction yields in large-scale syntheses?

Level: Advanced
Methodological Answer:

  • Process Parameters : Use flow chemistry to control exotherms in bromination steps, reducing decomposition .
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO2_2) enable >90% recovery in cross-coupling reactions, lowering costs .

What spectroscopic benchmarks distinguish this compound from its isomers?

Level: Basic
Methodological Answer:

  • IR Spectroscopy : A strong C-Br stretch at ~560 cm1^{-1} and furan C-O-C asymmetric stretch at ~1250 cm1^{-1} confirm the structure .
  • 13C^{13}C-NMR : The carbonyl carbon in the furan ring appears at ~160 ppm, while the pyridine C-Br resonates at ~115 ppm .

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